molecular formula C23H31N5O5 B2574333 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 941874-08-4

7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2574333
CAS No.: 941874-08-4
M. Wt: 457.531
InChI Key: BRVADSKNAUXWHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione” has a molecular formula of C21H27N5O5 . It has an average mass of 429.470 Da and a monoisotopic mass of 429.201233 Da .

Scientific Research Applications

Analgesic and Anti-Inflammatory Applications

Research has identified certain purine-2,6-dione derivatives as new classes of analgesic and anti-inflammatory agents. These compounds, including variants with carboxylic, ester, or amide moieties, demonstrated significant analgesic activity in vivo models. Some of these derivatives showed stronger analgesic effects than reference drugs, indicating their potential for further evaluation regarding pharmacological properties (Zygmunt et al., 2015).

Properties

IUPAC Name

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O5/c1-15-6-5-11-27(12-15)22-24-20-19(21(30)26(3)23(31)25(20)2)28(22)13-16(29)14-33-18-9-7-17(32-4)8-10-18/h7-10,15-16,29H,5-6,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVADSKNAUXWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(N2CC(COC4=CC=C(C=C4)OC)O)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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